Ethyl 4-bromo-3-phenylpentanoate
Description
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
ethyl 3-bromo-2-phenylpropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
ZFAMQJATRWOMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4th position undergoes nucleophilic substitution (SN2) with various nucleophiles. For example:
-
Hydroxide ions : Yield ethyl 4-hydroxy-3-phenylpentanoate via hydrolysis (acidic or basic conditions).
-
Amines : Reacts with primary/secondary amines to form amino esters (e.g., ethyl 4-(alkylamino)-3-phenylpentanoate) .
Key Factors Influencing Reactivity :
-
Steric hindrance from the 3-phenyl group slows SN2 kinetics compared to linear bromoesters .
-
Polar aprotic solvents (e.g., DMSO) enhance reaction rates .
Elimination Reactions
Under basic conditions (e.g., KOH/EtOH), β-hydrogen elimination forms ethyl 3-phenylpent-3-enoate as the major product .
Example Conditions :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| DBU (20%) | DMSO | 30°C | ~75% |
| NaOH | EtOH | Reflux | ~60% |
Data inferred from analogous bromoesters in .
Cross-Coupling Reactions
The bromide participates in photoinduced cross-coupling with heterocycles (e.g., coumarins) via radical intermediates :
Mechanism :
-
Radical initiation : Light (410–415 nm) cleaves the C–Br bond, generating an alkyl radical.
-
Coupling : Radical intermediates react with coumarins to form C–C bonds .
Representative Reaction :
textEthyl 4-bromo-3-phenylpentanoate + Coumarin → Ethyl 4-coumarin-3-phenylpentanoate Conditions: DMAP (2 equiv), DMSO, 30°C, 12 h Yield: 60–77% [2]
Hydrolysis of the Ester Group
The ethyl ester hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis : Forms 4-bromo-3-phenylpentanoic acid.
-
Basic hydrolysis (saponification) : Produces the sodium salt of the acid .
Kinetic Data :
| Condition | Time (h) | Conversion |
|---|---|---|
| 1M HCl, reflux | 6 | ~90% |
| 1M NaOH, RT | 24 | ~85% |
Data adapted from.
Grignard and Organometallic Reactions
The bromine can react with magnesium to form a Grignard reagent, though competing ester reactivity requires protective strategies . For example:
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the ester to ethyl 4-bromo-3-phenylpentanol, but may also cleave the C–Br bond under harsh conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural and functional analogs:
Table 1: Comparison of Ethyl Acetate-Extracted Bioactive Compounds
Key Observations:
Reactivity Differences: this compound’s bromine atom likely enhances its electrophilicity compared to non-halogenated esters like gingerols or turmerones. This property could facilitate nucleophilic substitution reactions, a feature absent in the natural compounds listed in the evidence. In contrast, gingerols and turmerones rely on phenolic or ketone groups for hydrogen bonding, which underpins their antifungal activity .
Bioactivity Gaps: The evidence highlights antifungal and antimicrobial activities in ethyl acetate-extracted natural compounds (e.g., gingerols inhibit Phytophthora with MIC values of 0.5–1.0 mg/mL ). This compound’s bioactivity remains unstudied in the provided datasets.
Structural Analogues: Brominated analogs (e.g., brominated monoterpenes) are known for enhanced stability and pesticidal activity. However, the phenyl group in this compound may sterically hinder interactions with biological targets compared to smaller substituents in diterpenoids .
Limitations of Available Evidence
- No direct references to this compound were found in the provided sources, necessitating extrapolation from structural analogs.
- The evidence focuses on natural product extracts, whereas this compound is likely synthetic, limiting direct comparisons.
Recommendations for Future Research
- Investigate the compound’s synthetic pathways, stability, and reactivity in cross-coupling reactions.
- Conduct bioactivity assays to compare its antifungal/antimicrobial efficacy against natural analogs like gingerols or turmerones.
Preparation Methods
Reaction Mechanism and Apparatus Design
The vapor-phase bromination method, adapted from the synthesis of 4-bromo-3-alkylanisoles, offers a solvent-free approach to introducing bromine at the 4-position of ester derivatives. The process involves volatilizing a 3-phenylpentanoate precursor (e.g., ethyl 3-phenylpent-3-enoate) and bromine (Br₂) in a vacuum reactor maintained at 10–200 mmHg, typically around 50 mmHg. A molar excess of the precursor ensures monobromination, while temperatures below 100°C prevent thermal degradation.
A specialized reactor apparatus (Fig. 1) employs a round-bottom flask for precursor vaporization, a reflux column for vapor-phase mixing, and a glycol-cooled condenser to maintain reaction zone integrity. Bromine vapor, generated by heating liquid Br₂ above its boiling point (331 K), is introduced into the reaction zone, where it reacts with the precursor vapor. Reflux dynamics and temperature gradients (10–30°C between zones) ensure complete conversion while suppressing dibrominated byproducts.
Performance Metrics and Optimization
In a representative trial, 329 g of ethyl 3-phenylpent-3-enoate yielded 498 g of crude product after 11 hours, with a final assayed purity of 98% ethyl 4-bromo-3-phenylpentanoate and only 0.1% dibrominated impurity. Key parameters include:
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Pressure | 50 mmHg | Maximizes vapor-phase interaction |
| Temperature (Reaction) | 90–100°C | Prevents decomposition |
| Br₂ Feed Rate | 0.5–1.0 mL/min | Balances reaction kinetics |
| Reflux Ratio | 5:1 | Minimizes byproduct formation |
This method eliminates solvent use, reduces purification demands, and achieves near-quantitative yields (96.6% after recycling unreacted precursor).
Multi-Step Synthesis via Difluoroalkyl Intermediates
Sequential Alkylation and Bromination
A four-step synthesis from alkyl aldehydes (e.g., 3-phenylpropanal) involves:
-
Aldol Addition : Ethyl bromodifluoroacetate reacts with zinc dust and aldehydes in THF to form ethyl 3-alkyl-3-hydroxy-2,2-difluoropropanoates.
-
Bromination : Treatment with PPh₃ and CBr₄ in toluene replaces the hydroxyl group with bromine, yielding ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates.
-
Cross-Coupling : Photoinduced radical coupling with phenyl groups under purple LED (410–415 nm) installs the aryl moiety.
Critical Reaction Conditions
Table 2: Multi-Step Synthesis Performance
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Zn, THF, reflux | 85 | 92 |
| 2 | PPh₃, CBr₄, toluene, 110°C | 78 | 89 |
| 3 | DMAP, DMSO, LED, 30°C | 67 | 95 |
This route enables precise stereocontrol but suffers from cumulative yield losses across steps (net ~44%).
Photoflow Bromoallylation for Stereoselective Synthesis
Continuous-Flow Reactor Design
A photochemical flow system (Fig. 2) using a 365 nm UV-LED (60–240 W) facilitates bromoallylation of alkynes with allyl bromide. Ethyl 3-phenylpent-4-ynoate and allyl bromide (4.2 equiv) in benzene achieve 99% conversion at 10-minute residence time, producing ethyl 4-bromo-3-phenylpent-2-enoate with an E/Z ratio tunable from 4:96 to 70:30.
Parameter Optimization for Isomer Control
| LED Power (W) | Residence Time (min) | Yield (%) | E/Z Ratio |
|---|---|---|---|
| 60 | 10 | 99 | 15:85 |
| 240 | 20 | 91 | 70:30 |
Higher LED power favors the E-isomer by promoting radical recombination pathways, while longer residence times enhance overall conversion.
Comparative Analysis of Methodologies
Yield and Purity Tradeoffs
Industrial Applicability
-
Vapor-Phase : Ideal for bulk production due to solvent-free operation and high throughput.
-
Photoflow : Preferred for lab-scale stereoselective synthesis with minimal purification.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Ethyl 4-bromo-3-phenylpentanoate with high regioselectivity?
- Methodological Answer : Optimize bromination conditions using N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Post-reaction, purify via column chromatography (gradient elution: 5–20% ethyl acetate in hexane) to isolate the target ester. Confirm regiochemistry using NMR (δ 4.1–4.3 ppm for ester CH, δ 1.2–1.4 ppm for CH) and compare with analogs in the CRC Handbook (e.g., ethyl 2-bromopentanoate, δ 1.3–1.5 ppm for CH) .
Q. How can the purity and identity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- GC-MS : Compare retention time and fragmentation patterns with commercial standards (e.g., Kanto Reagents’ brominated esters) .
- HPLC : Utilize a C18 column (acetonitrile/water 70:30) to detect impurities (<0.5% area).
- Elemental Analysis : Verify %C, %H, and %Br against theoretical values (e.g., CHBrO: C 54.76%, H 5.30%, Br 28.02%) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Employ a mixed solvent system (ethyl acetate/hexane 1:3) at −20°C. Slow cooling enhances crystal formation. Confirm crystal structure via single-crystal X-ray diffraction using SHELXL (Mo Kα radiation, λ = 0.71073 Å) to resolve potential polymorphism .
Advanced Research Questions
Q. How to address contradictions in NMR data for this compound across literature sources?
- Methodological Answer :
- Variable Temperature NMR : Acquire spectra at 25°C and 50°C to assess conformational flexibility (e.g., ester rotamers).
- 2D NMR (HSQC, HMBC) : Assign carbonyl (δ 170–175 ppm) and quaternary carbons unambiguously. Cross-reference with computational methods (DFT calculations at B3LYP/6-31G* level) .
- Literature Comparison : Note solvent effects (e.g., DMSO-d vs. CDCl) and concentration-dependent shifts.
Q. What strategies mitigate side reactions during the bromination of 3-phenylpentanoate precursors?
- Methodological Answer :
- Radical Inhibitors : Add 0.1% BHT to suppress radical chain mechanisms.
- Steric Control : Use bulky solvents (e.g., CCl) to direct bromination to the less hindered C4 position.
- In Situ Monitoring : Employ FT-IR to track Br consumption (disappearance of ν(Br–Br) at 250–300 cm) .
Q. How to resolve discrepancies in melting points reported for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
